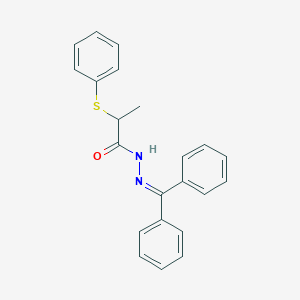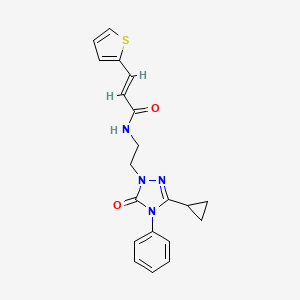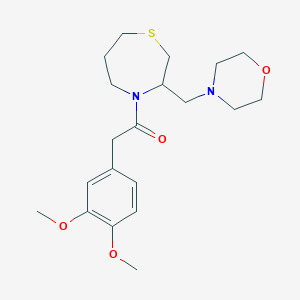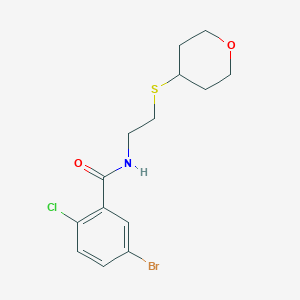
N'-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Vibrational Spectroscopic Investigations
N'-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide and its derivatives have been the subject of vibrational spectroscopic investigations to understand their structural and electronic properties. For instance, studies involving FT-IR and FT-Raman spectra have provided insights into the molecular dynamics and potential energy distributions of such compounds. These investigations facilitate the exploration of their industrial and biological applications by detailing their conformational analysis, natural bond orbital analysis, and local reactivity properties, which are essential for designing potential inhibitors for various biological targets (Pillai et al., 2017).
Synthesis and Crystal Structure Analysis
The synthesis, growth, and structural analysis of crystals derived from N'-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide and related compounds have been studied to understand their crystalline perfection and theoretical properties. These studies not only elucidate the molecular geometry and optical properties but also assess the materials' suitability for applications in optics and electronics (Meenatchi et al., 2014).
Chemical Reaction Mechanisms
Research into the chemical reactions of compounds similar to N'-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide, such as diphenyldiazomethane and diphenylmethylene, in various conditions has provided valuable information on reaction rates, mechanisms, and the formation of new compounds. These findings have applications in developing synthetic methodologies and understanding reaction dynamics in organic chemistry (Doetschman & Hutchison, 1972).
Nonlinear Optical Properties
The nonlinear optical properties and optical limiting studies of derivatives of N'-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide have been explored, highlighting their potential in optical device applications such as optical limiters and switches. These studies reveal the compounds' capacities for two-photon absorption and their effective third-order susceptibilities, indicative of their applicability in advanced optical technologies (Naseema et al., 2012).
Antioxidant Activities
Some derivatives synthesized from N'-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide have been identified as potent antioxidants. Through various assays, these compounds have been shown to exhibit significant radical scavenging activities, suggesting their utility in designing new antioxidant agents (Nazarbahjat et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(benzhydrylideneamino)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-17(26-20-15-9-4-10-16-20)22(25)24-23-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-17H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRAIQGAKXHIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2592407.png)



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B2592412.png)


![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2592415.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2592417.png)
![3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2592421.png)


![N-(4-butylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2592426.png)